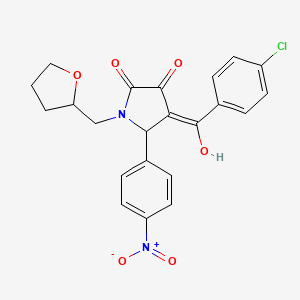![molecular formula C17H16N2OS B5402131 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole](/img/structure/B5402131.png)
2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a heterocyclic imidazole derivative that has been synthesized using different methods, and it exhibits promising biological activities that make it a potential lead compound for drug development.
Mécanisme D'action
The mechanism of action of 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been reported to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole are diverse. This compound has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, leading to potential drug-drug interactions. Moreover, it has been reported to induce oxidative stress, which can lead to cellular damage and contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole in lab experiments include its potent biological activities, which make it a potential lead compound for drug development. However, its limitations include its low solubility in water, which can make it difficult to use in certain assays. Moreover, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions for research on 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole. One direction is to explore its potential as a lead compound for the development of new drugs to treat cancer, inflammation, and infectious diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Moreover, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its safety and efficacy in humans. Overall, 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole holds great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole can be achieved by different methods. One of the most common methods involves the reaction of 2-(2-furyl)phenylacetonitrile and 3-mercapto-1,2-propanediol in the presence of a base such as potassium carbonate. The reaction proceeds through a series of steps that involve the formation of an intermediate thioether, which is then cyclized to form the imidazole ring.
Applications De Recherche Scientifique
The potential applications of 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole in scientific research are diverse. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been reported to possess anti-inflammatory, antifungal, and antibacterial activities, making it a potential lead compound for the development of new drugs to treat these diseases.
Propriétés
IUPAC Name |
2-[2-(furan-2-yl)phenyl]-1-(thiolan-3-yl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-5-15(14(4-1)16-6-3-10-20-16)17-18-8-9-19(17)13-7-11-21-12-13/h1-6,8-10,13H,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUXZLODVDELRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2C=CN=C2C3=CC=CC=C3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-5-(trifluoromethyl)-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]-1H-pyrazole-4-carbohydrazide](/img/structure/B5402057.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine](/img/structure/B5402069.png)
![allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B5402086.png)

![2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5402099.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5402105.png)
![3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5402112.png)
![4-cyclopentyl-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5402115.png)
![3-{1-cyano-2-[5-(2-methoxy-4-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5402123.png)
![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402125.png)
![3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid](/img/structure/B5402134.png)

![5-(2,3-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402143.png)
